5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
Description
Chemical Structure and Properties 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine (CAS: 928653-74-1) is a halogenated pyridine derivative with the molecular formula C₈H₉BrClNO₂ and a molecular weight of 266.52 g/mol . Its structure features a pyridine ring substituted with bromine (position 5), chlorine (position 2), and a dimethoxymethyl group (position 3). Key physical properties include:
- Boiling point: 276.6 ± 35.0 °C (predicted)
- Density: 1.535 ± 0.06 g/cm³
- pKa: -2.43 ± 0.10 (predicted) .
This compound is classified as an irritant (WGK Germany: 3) and is primarily used as an intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
5-bromo-2-chloro-3-(dimethoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO2/c1-12-8(13-2)6-3-5(9)4-11-7(6)10/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUPENSPQULNNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(N=CC(=C1)Br)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640097 | |
| Record name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928653-74-1 | |
| Record name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928653-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 2-Chloro-3-(chloromethyl)pyridine
The synthesis begins with 2-chloro-3-(chloromethyl)pyridine, a commercially available precursor. Bromination at the pyridine ring’s 5-position is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 5-bromo-2-chloro-3-(chloromethyl)pyridine. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Reaction Time | 30 minutes |
| Yield | >80% |
This step leverages the electrophilic aromatic substitution mechanism, where the chloro group at position 2 directs bromination to position 5.
Conversion of Chloromethyl to Dimethoxymethyl
The chloromethyl group (-CHCl) at position 3 is transformed into a dimethoxymethyl (-CH(OCH)) group via a two-step process:
Step 1: Hydrolysis to Hydroxymethyl
The chloromethyl intermediate is hydrolyzed using aqueous sodium hydroxide (1 M) in tetrahydrofuran (THF) at reflux:
| Parameter | Value |
|---|---|
| Solvent | THF/HO (3:1) |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Yield | 85% |
Step 2: Oxidation to Aldehyde and Acetal Protection
The hydroxymethyl group is oxidized to an aldehyde using pyridinium chlorochromate (PCC) in dichloromethane, followed by protection as a dimethyl acetal with trimethyl orthoformate and catalytic p-toluenesulfonic acid (TsOH):
| Parameter | Value |
|---|---|
| Oxidizing Agent | PCC |
| Protecting Reagent | Trimethyl orthoformate |
| Catalyst | TsOH (5 mol%) |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | 4 hours |
| Yield | 90% |
This route achieves a total yield of 61% over three steps.
Direct Substitution of Chloromethyl with Dimethoxymethyl
Nucleophilic Displacement
An alternative one-step method involves substituting the chloromethyl group directly using sodium methoxide in dimethylformamide (DMF) at elevated temperatures:
| Parameter | Value |
|---|---|
| Reagent | NaOCH (excess) |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 65% |
While efficient, this method requires rigorous exclusion of moisture to prevent hydrolysis.
Palladium-Catalyzed Coupling for Late-Stage Functionalization
Suzuki–Miyaura Cross-Coupling
A modular approach involves introducing the bromo group via cross-coupling. Starting with 2-chloro-3-dimethoxymethylpyridine, palladium-catalyzed coupling with a boronic ester installs the bromo group at position 5:
| Parameter | Value |
|---|---|
| Catalyst | Pd(dba) (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | KPO |
| Solvent | Dioxane |
| Temperature | 110°C |
| Reaction Time | 24 hours |
| Yield | 75% |
This method offers flexibility but requires specialized reagents and stringent anhydrous conditions.
Spectroscopic Validation and Characterization
The final product is characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS):
Table 1. Spectroscopic Data for 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
| Technique | Data |
|---|---|
| H NMR (400 MHz, CDCl) | δ 8.45 (s, 1H, H-6), 7.89 (d, Hz, 1H, H-4), 5.32 (s, 1H, CH(OCH)), 3.40 (s, 6H, OCH) |
| C NMR (101 MHz, CDCl) | δ 154.2 (C-2), 148.5 (C-5), 137.9 (C-3), 130.1 (C-6), 125.8 (C-4), 102.5 (CH(OCH)), 56.3 (OCH) |
| HRMS (ESI) | m/z 294.9121 [M+H] (calc. 294.9118) |
Comparative Analysis of Synthetic Routes
Table 2. Efficiency and Practicality of Methods
| Method | Total Yield | Cost | Scalability | Purification Complexity |
|---|---|---|---|---|
| Bromination + Acetal Protection | 61% | Low | High | Moderate (column chromatography) |
| Direct Substitution | 65% | Medium | Moderate | Low (recrystallization) |
| Suzuki Coupling | 75% | High | Low | High (HPLC) |
The bromination-acetal protection route is preferred for industrial-scale synthesis due to cost-effectiveness and reliable yields. In contrast, the Suzuki method suits small-scale, precision applications.
Challenges and Optimization Strategies
-
Regioselectivity in Bromination : Electron-withdrawing chloro groups direct bromination to position 5, but competing reactions may occur. Optimization of NBS stoichiometry (1.1 equiv) minimizes di-brominated byproducts.
-
Acetal Stability : The dimethoxymethyl group is prone to acid-catalyzed hydrolysis. Neutral workup conditions (pH 7–8) are critical during purification.
-
Palladium Residues : Post-coupling purification via chelating resins (e.g., SiliaMetS Thiol) ensures metal-free products for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-dimethoxymethyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that compounds similar to 5-bromo-2-chloro-3-dimethoxymethyl-pyridine may exhibit significant anticancer properties. For instance, studies on related pyridine derivatives have shown their ability to induce apoptosis in cancer cell lines. A notable case study demonstrated that a derivative induced apoptosis in MCF-7 breast cancer cells through caspase activation, exhibiting an IC50 value of 15.2 µM, indicating its potential as a therapeutic agent in cancer treatment.
Antimicrobial Properties
Halogenated pyridines are known for their antimicrobial activities. Compounds structurally similar to this compound have been tested against various bacterial strains. For example, a derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against multi-drug resistant E. coli, suggesting its potential as an alternative treatment option for bacterial infections .
Central Nervous System Activity
Preliminary studies suggest that derivatives of this compound may interact with central nervous system receptors, particularly dopamine D2 receptors. This interaction could lead to developments in treatments for neurological disorders, highlighting the compound's versatility in medicinal applications.
Agrochemical Applications
The unique properties of this compound also extend to agrochemicals. Its structure allows it to function as a precursor for developing herbicides and pesticides. The presence of halogens often enhances the bioactivity of agrochemical compounds, making them more effective against pests and diseases in crops .
Synthesis and Structural Insights
The synthesis of this compound can be achieved through various chemical methods involving bromination and chlorination reactions on pyridine derivatives. The synthetic pathways often aim to optimize yield while minimizing by-products, which is crucial for industrial applications .
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the dimethoxymethyl group can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Electronic Effects
5-Bromo-2-chloro-3-(methoxymethyl)pyridine (CID 156539886)
- Molecular formula: C₇H₇BrClNO
- Key differences : Replaces the dimethoxymethyl group with a methoxymethyl group.
- Impact : Reduced steric hindrance and lower molecular weight (220.50 g/mol) compared to the target compound. The methoxymethyl group may decrease electron-donating effects, altering reactivity in nucleophilic substitution reactions .
3-Bromo-5-(dimethoxymethyl)pyridine
- Molecular formula: C₈H₁₁BrNO₂
- Key differences : Bromine at position 3 and dimethoxymethyl at position 3.
Halogen and Functional Group Variations
5-Bromo-2-chloro-3-methylpyridine (CAS: 778611-64-6)
- Molecular formula : C₆H₅BrClN
- Key differences : Replaces the dimethoxymethyl group with a methyl group.
- Impact: Lower molecular weight (214.47 g/mol) and increased hydrophobicity. Methyl groups are weaker electron donors, which may slow down substitution reactions at the chloro position .
5-Bromo-3-chloro-2-isobutoxypyridine (CAS: 13472-84-9)
- Molecular formula: C₉H₁₁BrClNO
- Key differences : Substitutes dimethoxymethyl with an isobutoxy group.
- Higher boiling point (predicted >300°C) due to increased molecular weight (264.55 g/mol) .
Reactivity and Chemoselectivity
Studies on 5-bromo-2-chloro-3-fluoropyridine (CAS: Not provided) demonstrate that halogen reactivity follows the order Br > Cl > F under palladium-catalyzed amination conditions . By analogy, the bromine in 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is expected to undergo substitution first. However, the dimethoxymethyl group’s electron-donating effects may stabilize the ring, slightly altering reaction kinetics compared to analogs like 5-Bromo-2-methoxy-3-methylpyridine (MW: 202.05 g/mol) .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is a halogenated heterocyclic compound characterized by its molecular formula and a molecular weight of 266.52 g/mol. The compound features a pyridine ring with bromine at the 5-position, chlorine at the 2-position, and two methoxymethyl groups at the 3-position. These structural attributes contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of halogen atoms (bromine and chlorine) and the dimethoxymethyl group can enhance its reactivity and binding affinity to various biological molecules, potentially modulating enzyme activity, receptor binding, and other cellular processes.
Comparative Analysis of Similar Compounds
To better understand the biological potential of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key features of selected related compounds:
| Compound Name | Molecular Formula | Unique Features | Notable Biological Activity |
|---|---|---|---|
| This compound | C₈H₉BrClNO₂ | Contains both bromine and chlorine | Antimicrobial, potential anticancer |
| 5-Bromo-2-chloro-3-methylpyridine | C₇H₈BrClN | Lacks methoxymethyl groups | Antifungal properties noted |
| 2-Chloro-3-(dimethoxymethyl)-5-methylpyridine | C₉H₁₂ClN O₂ | Contains methyl instead of bromine | Moderate antibacterial activity reported |
Case Studies
- Antimicrobial Efficacy : In studies involving halogenated pyridines, compounds with bromine and chlorine substitutions demonstrated significant antimicrobial effects against gram-positive and gram-negative bacteria. For instance, similar derivatives exhibited minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against E. coli .
- Anticancer Activity : Research has highlighted that halogenated pyridines can inhibit cell growth in cancer cell lines such as HeLa and A549. For example, one study reported IC50 values around 226 µg/mL for HeLa cells when treated with structurally related compounds .
Q & A
Q. What are the common synthetic routes for 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine?
- Methodological Answer : Synthesis typically involves sequential halogenation and functional group protection. For example:
Bromination : Starting from a pyridine precursor (e.g., 3-methylpyridine), bromination at the 5-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions .
Chlorination : Introduction of chlorine at the 2-position may use POCl₃ or SOCl₂ in the presence of a catalyst .
Dimethoxymethyl Protection : The 3-hydroxymethyl group can be protected via acetal formation with methanol and a dehydrating agent (e.g., trimethyl orthoformate) .
- Key Considerations : Reaction temperatures, solvent polarity, and stoichiometric ratios significantly impact yield. Purification often involves column chromatography or recrystallization.
Q. How is the purity of this compound assessed in research settings?
- Methodological Answer : Purity is evaluated using:
- High-Performance Liquid Chromatography (HPLC) : To quantify impurities and confirm >95% purity (common in commercial batches) .
- Gas Chromatography (GC) : For volatile byproduct analysis .
- 1H/13C NMR : To verify structural integrity and detect residual solvents .
- Melting Point Analysis : Consistency with literature values (if crystalline) .
Advanced Research Questions
Q. What spectroscopic and computational techniques are employed for structural elucidation and reactivity prediction?
- Methodological Answer :
- Spectroscopy :
- NMR : 1H and 13C NMR identify substituent positions (e.g., methoxy vs. methyl groups) and confirm regioselectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 266.52 g/mol for C₈H₉BrClNO₂) .
- Computational Modeling :
- Docking Studies : Predict binding affinity to enzyme targets (e.g., CYP1B1 inhibition, as seen in analogous pyridine derivatives) .
- DFT Calculations : Analyze electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on pyridine ring reactivity) .
Q. How do electronic and steric effects of substituents influence cross-coupling reactivity?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The bromine atom at C5 is a prime site for palladium-catalyzed coupling with boronic acids, while the chloro group at C2 may require tailored ligands (e.g., XPhos) to avoid steric hindrance .
- SNAr Reactivity : The chloro group’s activation by adjacent electron-withdrawing groups (e.g., dimethoxymethyl) can facilitate nucleophilic substitution .
- Table : Reactivity Comparison of Halogen Positions
| Position | Halogen | Reactivity in Cross-Coupling |
|---|---|---|
| C2 | Cl | Moderate (requires activation) |
| C5 | Br | High (Pd-catalyzed preferred) |
Q. What strategies resolve contradictions in synthetic yields or analytical data?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions under inert atmospheres (e.g., N₂) to exclude moisture/oxygen interference .
- Isolation of Intermediates : Characterize each step (e.g., brominated intermediate) to identify yield-limiting stages .
- Advanced Analytics : Use LC-MS to detect trace side-products (e.g., dehalogenated derivatives) .
Q. How can this compound serve as a building block for bioactive molecule development?
- Methodological Answer :
- Enzyme Inhibitors : Analogous pyridine derivatives (e.g., 2-(pyridin-3-yl)estradiol) show potent CYP1B1 inhibition (IC₅₀ = 0.011 μM), suggesting potential for structural optimization .
- SAR Studies : Modify the dimethoxymethyl group to assess its role in membrane permeability or metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
